1-(4-Nitrophenyl)-2-(quinolin-8-ylsulfanyl)ethanone
Description
1-(4-Nitrophenyl)-2-(quinolin-8-ylsulfanyl)ethanone is an organic compound that features a nitrophenyl group and a quinolinylsulfanyl group attached to an ethanone backbone
Properties
IUPAC Name |
1-(4-nitrophenyl)-2-quinolin-8-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S/c20-15(12-6-8-14(9-7-12)19(21)22)11-23-16-5-1-3-13-4-2-10-18-17(13)16/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRAWXQZYWQUTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Nitrophenyl)-2-(quinolin-8-ylsulfanyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-nitrobenzaldehyde and 8-mercaptoquinoline as the primary starting materials.
Condensation Reaction: The 4-nitrobenzaldehyde undergoes a condensation reaction with 8-mercaptoquinoline in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: The resulting intermediate is then subjected to an oxidation reaction using an oxidizing agent like hydrogen peroxide or potassium permanganate to yield the final product, this compound.
Chemical Reactions Analysis
1-(4-Nitrophenyl)-2-(quinolin-8-ylsulfanyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions, leading to the formation of the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include:
- Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
- Reducing agents: Tin(II) chloride, iron powder
- Nucleophiles: Amines, thiols
Major products formed from these reactions include sulfoxides, sulfones, and amines.
Scientific Research Applications
1-(4-Nitrophenyl)-2-(quinolin-8-ylsulfanyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents.
Industry: It may find applications in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(4-Nitrophenyl)-2-(quinolin-8-ylsulfanyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the quinolinylsulfanyl group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(4-Nitrophenyl)-2-(quinolin-8-ylsulfanyl)ethanone include:
1-(4-Nitrophenyl)-3-(quinolin-8-yl)urea: This compound shares the nitrophenyl and quinolinyl groups but differs in the central linkage, which is a urea group instead of an ethanone.
1-(4-Nitrophenyl)-2-(quinolin-8-ylthio)ethanol: This compound has a similar structure but features an ethanol group instead of an ethanone.
1-(4-Nitrophenyl)-2-(quinolin-8-ylsulfanyl)propane: This compound has a propane backbone instead of an ethanone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
